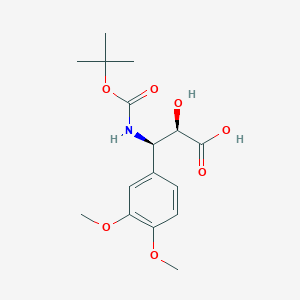

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Übersicht

Beschreibung

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl-protected amino group, a dimethoxyphenyl group, and a hydroxypropanoic acid moiety. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the hydroxypropanoic acid moiety: This can be achieved through aldol condensation reactions, followed by reduction and oxidation steps to introduce the hydroxy and carboxylic acid functionalities.

Introduction of the dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced onto the intermediate compound.

Final deprotection and purification: The tert-butoxycarbonyl group is removed under acidic conditions, and the final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nitrating agents.

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted aromatic compounds.

Hydrolysis: Formation of the free amino acid.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues, while the hydroxy and carboxylic acid groups can form hydrogen bonds with polar residues. These interactions can lead to changes in enzyme activity, protein conformation, or signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid: Lacks the tert-butoxycarbonyl protection.

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-hydroxypropanoic acid: Has a single methoxy group on the phenyl ring.

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid: Contains hydroxy groups instead of methoxy groups on the phenyl ring.

Uniqueness

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxycarbonyl-protected amino and dimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and

Biologische Aktivität

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.34 g/mol

- CAS Number : 1217733-31-7

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its structure suggests potential interactions with amino acid transporters and enzymes involved in metabolic processes.

Biological Activities

-

Antioxidant Activity :

- Studies indicate that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions like neurodegeneration and cardiovascular diseases.

-

Anti-inflammatory Effects :

- Research has shown that derivatives of similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Protects against oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Enzyme inhibition | Potential inhibitor of metabolic enzymes |

Case Studies

-

Case Study 1: Neuroprotective Effects

- A study investigated the neuroprotective effects of similar compounds in a mouse model of Alzheimer's disease. Results indicated a significant reduction in oxidative stress markers and improved cognitive function.

-

Case Study 2: Metabolic Regulation

- Another study focused on the impact of the compound on glucose metabolism in diabetic rats. The results showed improved insulin sensitivity and reduced blood glucose levels, suggesting potential for diabetes management.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance:

- Modifications to the tert-butoxycarbonyl group can significantly influence solubility and bioavailability.

- The presence of methoxy groups has been correlated with increased antioxidant activity.

Eigenschaften

IUPAC Name |

(2R,3R)-3-(3,4-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHWDGQNMYHLBV-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)OC)OC)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654620 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217624-75-3 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.